molecular formula C24H24N4OS B4615645 N-(4-anilinophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea

N-(4-anilinophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B4615645
M. Wt: 416.5 g/mol
InChI Key: UADQHAHYVYJHDE-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is a useful research compound. Its molecular formula is C24H24N4OS and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.16708258 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

N-(4-anilinophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea and similar compounds have been investigated for their ability to inhibit corrosion of metals. A study by Daoud et al. (2014) explored the inhibition action on the corrosion of mild steel X52 in acidic solutions, highlighting the compound's efficiency as a corrosion inhibitor. The inhibition efficiency was noted to increase with the concentration of the inhibitor, with adsorption following Langmuir's isotherm. This suggests potential applications in protecting metal infrastructure and in manufacturing processes that require corrosion resistance (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Antimicrobial Activity

Research by Yolal et al. (2012) detailed the synthesis of similar molecules, which showed significant antimicrobial activity against Mycobacterium smegmatis, a model organism for studying tuberculosis. This activity was linked to the structural features of the compounds, providing a foundation for developing new antimicrobial agents (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).

Antioxidant and Anti-haemolytic Activities

The synthesis and biological evaluation of acyl thiourea derivatives, including structures akin to this compound, have demonstrated promising antioxidant and anti-haemolytic activities. Haribabu et al. (2015) reported that these compounds exhibited good biological activity, which could be leveraged in developing therapeutic agents with antioxidant properties (Haribabu, Subhashree, Saranya, Gomathi, Karvembu, & Gayathri, 2015).

Antiproliferative Activity

A study by Thomas et al. (2017) investigated thiophene derivatives showing pronounced anti-proliferative activity and tumor cell selectivity. Although not directly linked to this compound, this research indicates the potential of similar compounds in cancer therapy, highlighting their selectivity towards certain tumor cell types and offering insights into the development of novel anticancer drugs (Thomas, Jecic, Vanstreels, van Berckelaer, Romagnoli, Dehaen, Liekens, & Balzarini, 2017).

Synthesis and Characterization

Significant work has also been done in the synthesis and characterization of compounds structurally related to this compound. For instance, Mushtaque et al. (2016) synthesized a new compound and conducted studies including molecular docking, DNA binding, cytotoxicity, and DFT analyses. These studies provide a basis for understanding the interaction mechanisms of such compounds with biological targets, which is crucial for drug development (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).

Properties

IUPAC Name

1-(4-anilinophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c1-29-21-11-12-23-22(15-21)17(16-26-23)13-14-25-24(30)28-20-9-7-19(8-10-20)27-18-5-3-2-4-6-18/h2-12,15-16,26-27H,13-14H2,1H3,(H2,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADQHAHYVYJHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.